Bromdifluormethan

Übersicht

Beschreibung

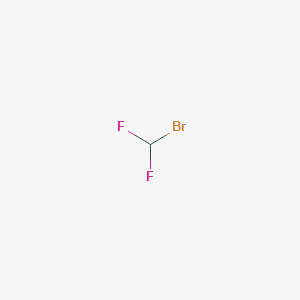

Bromodifluoromethane, also known as Halon 1201, is a gaseous trihalomethane and a hydrobromofluorocarbon. It has the chemical formula CHBrF₂ and a molar mass of 130.92 g/mol. This compound is known for its use as a refrigerant and in fire extinguishers. due to its ozone-depleting potential, its use has been restricted under the Montreal Protocol .

Wissenschaftliche Forschungsanwendungen

Bromodifluoromethane has several applications in scientific research:

Biology and Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals and radiochemistry.

Industry: Historically, bromodifluoromethane was used in fire suppression systems and as a refrigerant. its use has been limited due to environmental concerns.

Wirkmechanismus

Target of Action

Bromodifluoromethane, also known as Halon 1201 or FC-22B1, is a gaseous trihalomethane . The primary targets of Bromodifluoromethane are fires and high-temperature environments, where it was used as a refrigerant and in fire extinguishers .

Mode of Action

Bromodifluoromethane interacts with its targets (fires) by absorbing heat and interrupting the combustion process . This action results in the extinguishing of fires and the cooling of high-temperature environments .

Pharmacokinetics

Its primary route of administration is through release into the environment where it acts on fires .

Result of Action

The result of Bromodifluoromethane’s action is the effective suppression of fires and the cooling of high-temperature environments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromodifluoromethane can be synthesized through the reaction of hydrogen and dibromodifluoromethane at temperatures ranging from 400 to 600°C . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of bromodifluoromethane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The critical point data for bromodifluoromethane includes a critical temperature of 138.83°C and a critical pressure of 5.2 MPa .

Analyse Chemischer Reaktionen

Types of Reactions: Bromodifluoromethane undergoes various chemical reactions, including substitution and reduction reactions. One notable reaction is its thermal decomposition in the gas phase .

Common Reagents and Conditions:

Substitution Reactions: Bromodifluoromethane can participate in substitution reactions where the bromine atom is replaced by other functional groups. These reactions often require specific catalysts and conditions to proceed efficiently.

Reduction Reactions: The compound can be reduced using reagents such as tributyltin hydride, leading to the formation of difluoromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of bromodifluoromethane with tributyltin hydride yields difluoromethane .

Vergleich Mit ähnlichen Verbindungen

Bromotrifluoromethane (CBrF₃): Used in fire suppression systems and has a higher ozone depletion potential compared to bromodifluoromethane.

Bromofluoromethane (CH₂BrF): Used in the manufacture of intermediates and pharmaceuticals.

Uniqueness: Bromodifluoromethane is unique due to its specific chemical properties and reactivity. Its ability to form difluoromethyl radicals under mild conditions makes it particularly valuable in synthetic chemistry . Additionally, its historical use as a refrigerant and fire suppressant highlights its versatility, although environmental concerns have limited its applications.

Biologische Aktivität

Bromodifluoromethane (CBrF2H) is a halogenated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of bromodifluoromethane, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

Bromodifluoromethane is characterized by its difluoromethyl group (CF2H) and a bromine atom. The presence of fluorine atoms enhances its lipophilicity and alters its hydrogen bonding capabilities, which can significantly influence its biological interactions. The compound's ability to form hydrogen bonds has been quantified, indicating that bromodifluoromethane can act as a hydrogen bond donor, which is crucial for its reactivity with biological macromolecules like proteins and nucleic acids .

Mechanisms of Biological Activity

The biological activity of bromodifluoromethane can be attributed to several mechanisms:

- Hydrogen Bonding : The difluoromethyl group can enhance the compound's ability to participate in hydrogen bonding networks, affecting the conformation and stability of biomolecules .

- Lipophilicity : The increased lipophilicity due to fluorination may facilitate membrane permeability, allowing bromodifluoromethane to interact with intracellular targets more effectively .

- Reactive Intermediates : Bromodifluoromethane can generate reactive intermediates that may interact with cellular components, leading to potential toxicity or therapeutic effects.

1. Pharmacological Applications

Recent studies have investigated the incorporation of bromodifluoromethane into drug candidates. For instance, compounds featuring the CF2H moiety have shown improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This enhancement is attributed to better membrane permeability and altered metabolic pathways .

2. Environmental Impact Studies

Research has also focused on the environmental implications of bromodifluoromethane. Its use as a potential replacement for more harmful halogenated compounds in fire suppression systems highlights its lower ozone depletion potential (ODP) compared to other halons . Studies indicate that while it may have some ecological impacts, these are significantly lower than those associated with traditional fire suppressants like bromotrifluoromethane (CF3Br).

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of bromodifluoromethane:

- ADME Properties : Compounds containing the CF2H group generally exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties. For example, difluoromethylated compounds often display decreased lipophilicity but enhanced permeability compared to their trifluoromethyl analogs .

- Toxicological Assessments : Toxicological studies indicate that exposure to high concentrations of bromodifluoromethane can lead to respiratory dysfunction, highlighting the need for careful handling in industrial applications .

Data Tables

The following table summarizes key properties and findings related to bromodifluoromethane:

| Property | Value/Description |

|---|---|

| Molecular Formula | CBrF2H |

| Ozone Depletion Potential | Low (compared to CF3Br) |

| Lipophilicity (logP) | Higher than phenol (logP = 1.5) |

| Hydrogen Bond Acidity [A] | A > 0.05 indicates strong hydrogen-bonding ability |

| Toxicity | Potential respiratory irritant at high exposure |

Eigenschaften

IUPAC Name |

bromo(difluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrF2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCDJFHYVYUNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061740 | |

| Record name | Bromodifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1511-62-2 | |

| Record name | Bromodifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1511-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001511622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bromodifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromodifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMODIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F4C2FIBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.